Product packaging for Nortropine(Cat. No.:CAS No. 538-09-0)

Nortropine

カタログ番号: B026686
CAS番号: 538-09-0
分子量: 127.18 g/mol
InChIキー: YYMCYJLIYNNOMK-MEKDEQNOSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Nor-psi-tropine is a tropane alkaloid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO B026686 Nortropine CAS No. 538-09-0

特性

IUPAC Name

(1S,5R)-8-azabicyclo[3.2.1]octan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-7-3-5-1-2-6(4-7)8-5/h5-9H,1-4H2/t5-,6+,7?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMCYJLIYNNOMK-MEKDEQNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701318429
Record name Nortropine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

538-09-0
Record name 1-alpha-H,5-alpha-H-Nortropan-3-alpha-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nortropine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name endo nortropine base
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.186
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 8-Azabicyclo[3.2.1]octan-3-ol, (3-endo)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Role of the Nortropane Scaffold in Neurotransmitter Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nortropine, a bicyclic amine and a central scaffold of tropane alkaloids, serves as a crucial building block in the synthesis of a wide array of pharmacologically active compounds. While this compound itself is primarily recognized as a key intermediate in the biosynthesis and degradation of tropane alkaloids, its structural framework, the nortropane skeleton, is a privileged motif in the design of molecules targeting various neurotransmitter systems. This technical guide delves into the current understanding of how this compound-derived compounds interact with key components of neurotransmission, including receptors and transporters. Due to a paucity of direct pharmacological data on the parent this compound molecule, this document will focus on the extensive research conducted on its derivatives, providing a comprehensive overview of the structure-activity relationships that govern their interactions with neuronal targets. The information presented herein is intended to serve as a resource for researchers engaged in the discovery and development of novel therapeutics for neurological and psychiatric disorders.

Nortropane Derivatives and Their Interaction with Neurotransmitter Transporters

The nortropane scaffold has been extensively utilized in the development of potent and selective inhibitors of monoamine transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).

Quantitative Data on Transporter Binding Affinities

The following table summarizes the in vitro binding affinities (IC50 values) of various nortropane derivatives for SERT, DAT, and NET. These values represent the concentration of the compound required to inhibit 50% of radioligand binding to the respective transporter.

CompoundTarget TransporterIC50 (nM)Reference
3β-(4'-Isopropenylphenyl)nortropane-2β-carboxylic acid methyl esterSERT0.6[1]
3β-(4'-cis-Propenylphenyl)nortropane-2β-carboxylic acid methyl esterSERT1.15[1]
3β-(4'-Isopropenylphenyl)tropane-2β-carboxylic acid methyl esterDAT[1]
3β-(4'-Isopropenylphenyl)tropane-2β-carboxylic acid methyl esterNET[1]

Note: Specific IC50 values for DAT and NET for 3β-(4'-isopropenylphenyl)tropane-2β-carboxylic acid methyl ester were not provided in the abstract, but the text indicates good affinity for DAT and low affinity for NET.[1]

Experimental Protocol: Radioligand Binding Assay for Monoamine Transporters

The binding affinities of nortropane derivatives are typically determined using in vitro radioligand binding assays with membrane preparations from cells expressing the target transporter.

Objective: To determine the inhibitory concentration (IC50) of test compounds for the serotonin (5-HT), dopamine (DA), and norepinephrine (NE) transporters.

Materials:

  • Cell membranes expressing the human serotonin, dopamine, or norepinephrine transporter.

  • Radioligands: [³H]citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET).

  • Test compounds (nortropane derivatives) at various concentrations.

  • Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of a known inhibitor like fluoxetine for SERT).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Thaw the cell membrane preparations on ice.

  • In a 96-well plate, add the incubation buffer, radioligand, and either the test compound or the non-specific binding control.

  • Initiate the binding reaction by adding the membrane preparation to each well.

  • Incubate the plate at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters multiple times with ice-cold incubation buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, using non-linear regression analysis.

Signaling Pathway: Monoamine Transporter Inhibition

The following diagram illustrates the mechanism of action of nortropane-based monoamine transporter inhibitors.

Monoamine_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO MAO VMAT Vesicular Monoamine Transporter (VMAT) Vesicle Synaptic Vesicle VMAT->Vesicle Packaging Neurotransmitter_out Neurotransmitter Vesicle->Neurotransmitter_out Release Neurotransmitter_in Neurotransmitter Neurotransmitter_in->MAO Degradation Neurotransmitter_in->VMAT Nortropane Nortropane Derivative Transporter Monoamine Transporter (SERT, DAT, or NET) Nortropane->Transporter Inhibition Transporter->Neurotransmitter_in Neurotransmitter_out->Transporter Reuptake Receptor Postsynaptic Receptor Neurotransmitter_out->Receptor Binding Signal Signal Transduction Receptor->Signal Activation

Caption: Inhibition of monoamine reuptake by a nortropane derivative.

Nortropane Derivatives and Their Interaction with Neurotransmitter Receptors

The nortropane scaffold has also been instrumental in the development of ligands for various neurotransmitter receptors, most notably muscarinic acetylcholine receptors and glycine receptors.

Quantitative Data on Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki or KA values) of various nortropane derivatives for different neurotransmitter receptors.

CompoundTarget ReceptorAffinity (KA/Ki)Reference
NortropisetronGlycine Receptor~10 nM (KA)[2]
Isophthaloyl-bistropane (this compound ester)Glycine ReceptorNanomolar range[2]
6β-Acetoxy nortropaneMuscarinic M2 ReceptorHigh affinity (pKi = 7.7 in heart)[3]
Experimental Protocol: [³H]Strychnine Binding Assay for Glycine Receptors

This protocol describes a method to assess the allosteric modulation of glycine receptors by nortropane derivatives by measuring their effect on the binding of the antagonist [³H]strychnine.

Objective: To determine the affinity (KA) and cooperativity of test compounds at the glycine receptor.

Materials:

  • Rat spinal cord membrane preparation.

  • Radioligand: [³H]strychnine.

  • Test compounds (nortropane esters) at various concentrations.

  • Glycine (for cooperativity studies).

  • Incubation buffer (e.g., 50 mM Tris-citrate, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of unlabeled strychnine).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare rat spinal cord membranes by homogenization and centrifugation.

  • In test tubes, add the incubation buffer, [³H]strychnine, and varying concentrations of the test compound. For cooperativity studies, also include a fixed concentration of glycine.

  • Initiate the binding reaction by adding the membrane preparation.

  • Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period (e.g., 60 minutes).

  • Separate bound and free radioligand by filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Analyze the data using a ternary allosteric model to determine the affinity (KA) of the test compound and its cooperativity with glycine in displacing [³H]strychnine.

Signaling Pathway: Allosteric Modulation of Glycine Receptors

The following diagram illustrates how nortropane esters can allosterically modulate the glycine receptor.

Glycine_Receptor_Modulation cluster_receptor Glycine Receptor (Ion Channel) GlyR Glycine Receptor Glycine_Site Glycine Binding Site Ion_Channel Chloride (Cl⁻) Ion Channel Glycine_Site->Ion_Channel Opens Nortropane_Site Allosteric Binding Site Nortropane_Site->Glycine_Site Modulates Affinity (Positive or Negative Cooperativity) Cl_in Cl⁻ Influx Ion_Channel->Cl_in Glycine Glycine Glycine->Glycine_Site Binds Nortropane_Ester Nortropane Ester Nortropane_Ester->Nortropane_Site Binds Hyperpolarization Hyperpolarization (Inhibition) Cl_in->Hyperpolarization

Caption: Allosteric modulation of the glycine receptor by a nortropane ester.

Conclusion and Future Directions

The nortropane scaffold has proven to be a remarkably versatile template for the design of potent and selective ligands for a variety of neurotransmitter systems. The research highlighted in this guide demonstrates the potential of nortropane derivatives as inhibitors of monoamine transporters and modulators of ionotropic receptors. While direct pharmacological data on the parent this compound molecule remains elusive, the extensive body of work on its derivatives provides a strong foundation for future drug discovery efforts.

Future research should aim to:

  • Systematically evaluate the pharmacological profile of this compound itself to establish a baseline for structure-activity relationship studies.

  • Explore the synthesis and evaluation of a broader range of nortropane derivatives to probe interactions with other neurotransmitter systems.

  • Utilize computational modeling and structural biology to gain a deeper understanding of the molecular interactions between nortropane-based ligands and their targets.

By continuing to explore the chemical space around the nortropane scaffold, researchers can unlock new opportunities for the development of novel therapeutics to address the unmet needs of patients with neurological and psychiatric disorders.

References

The Core Mechanisms of Calystegine Glycosidase Inhibition: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calystegines, a class of polyhydroxylated nortropane alkaloids found in various plant families such as Solanaceae and Convolvulaceae, have garnered significant attention for their potent glycosidase inhibitory activities.[1] Their structural resemblance to monosaccharides allows them to act as competitive inhibitors of glycosidases, enzymes crucial for carbohydrate metabolism.[2][3] This technical guide provides a comprehensive overview of the mechanisms underlying calystegine-mediated glycosidase inhibition, presenting quantitative data, detailed experimental protocols, and visual representations of the core concepts. The potent and specific nature of this inhibition highlights the potential of calystegines in various therapeutic applications, including the management of type 2 diabetes and lysosomal storage disorders.[4]

Mechanism of Action: Competitive Inhibition

The primary mechanism by which calystegines inhibit glycosidases is through competitive inhibition.[5][6] Due to their sugar-mimicking structure, calystegines bind to the active site of the glycosidase enzyme, directly competing with the natural carbohydrate substrate. This interaction is reversible and is characterized by the inhibition constant (Ki). The affinity of a particular calystegine for a glycosidase is determined by the stereochemistry and number of its hydroxyl groups, which interact with the amino acid residues in the enzyme's active site.[2][4]

In silico docking studies have confirmed that calystegines occupy the same binding pocket as the natural substrate.[2][3] For instance, the binding of calystegines to intestinal α-glucosidases, such as maltase and sucrase, involves the formation of hydrogen bonds between the hydroxyl and amino groups of the calystegine and key amino acid residues within the enzyme's active site.[3] This reversible binding prevents the substrate from accessing the catalytic site, thereby inhibiting the cleavage of glycosidic bonds.

Quantitative Analysis of Glycosidase Inhibition by Calystegines

The inhibitory potency of various calystegines has been quantified against a range of glycosidases from different sources. The inhibition constant (K_i_) and the half-maximal inhibitory concentration (IC50) are key parameters used to evaluate their efficacy. The following tables summarize the available quantitative data.

Table 1: Inhibition of Mammalian Liver Glycosidases by Calystegines [5][6][7]

CalystegineEnzymeSourceInhibition TypeK_i_ (µM)IC50 (µM)
A3 β-GlucosidaseRatCompetitive-78
α-GalactosidaseHumanCompetitive-130
B1 β-GlucosidaseBovineCompetitive150>1000
β-GlucosidaseHumanCompetitive1025
β-GlucosidaseRatCompetitive1.94.5
B2 β-GlucosidaseRatCompetitive-120
α-GalactosidaseBovineCompetitive1.63.5
α-GalactosidaseHumanCompetitive2.55.5
α-GalactosidaseRatCompetitive0.41.0
C1 β-GlucosidaseBovineCompetitive1535
β-GlucosidaseHumanCompetitive1.54.0
β-GlucosidaseRatCompetitive1.02.5
β-XylosidaseHumanCompetitive0.130.3

Table 2: Inhibition of Intestinal and Other Glycosidases by Calystegines [2][4]

CalystegineEnzymeSourceInhibition TypeK_i_ (µM)
A3 MaltaseHuman (Caco-2)Competitive64.5
SucraseHuman (Caco-2)Competitive56.3
B2 MaltaseHuman (Caco-2)Competitive41.2
SucraseHuman (Caco-2)Competitive29.8
β-GlucosidaseAlmondCompetitive1.9
α-GalactosidaseCoffee BeanCompetitive0.86
N-methyl-B2 α-GalactosidaseCoffee BeanCompetitive0.47
α-GalactosidaseRat LiverCompetitive1.8

Experimental Protocols

In Vitro Glycosidase Inhibition Assay (General Protocol)

This protocol describes a typical method for determining the inhibitory activity of calystegines against a specific glycosidase using a chromogenic substrate.

1. Materials:

  • Purified glycosidase enzyme
  • Calystegine inhibitor solution of known concentrations
  • Chromogenic substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase)
  • Reaction buffer (e.g., phosphate buffer, pH 7.0)
  • Stop solution (e.g., sodium carbonate)
  • 96-well microplate
  • Microplate reader

2. Procedure:

  • Prepare a series of dilutions of the calystegine inhibitor in the reaction buffer.
  • In a 96-well microplate, add the following to each well:
  • Reaction buffer
  • Calystegine inhibitor solution (or buffer for control)
  • Enzyme solution
  • Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
  • Initiate the reaction by adding the chromogenic substrate to each well.
  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
  • Stop the reaction by adding the stop solution.
  • Measure the absorbance of the product (e.g., p-nitrophenol at 405 nm) using a microplate reader.
  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

3. Kinetic Analysis (Determination of K_i_):

  • Perform the inhibition assay as described above, but vary the substrate concentration while keeping the inhibitor concentration constant.
  • Repeat for several different fixed inhibitor concentrations.
  • Plot the data using a Lineweaver-Burk or Dixon plot to determine the type of inhibition and calculate the K_i_ value.

Human Intestinal α-Glucosidase Inhibition Assay using Caco-2 Cells[3]

1. Caco-2 Cell Culture and Homogenate Preparation:

  • Culture Caco-2 cells until they differentiate and express brush-border enzymes.
  • Harvest the cells and homogenize them in a suitable buffer.
  • Centrifuge the homogenate and use the supernatant containing the α-glucosidases (maltase and sucrase) for the assay.

2. Inhibition Assay:

  • Mix the Caco-2 cell supernatant with different concentrations of the calystegine inhibitor.
  • Add the respective substrate (maltose for maltase or sucrose for sucrase).
  • Incubate the mixture at 37°C for 60 minutes.
  • Stop the reaction by heating at 95°C for 10 minutes.
  • Centrifuge to remove precipitated proteins.
  • Measure the amount of glucose produced in the supernatant using a glucose oxidase-based assay.
  • Calculate the inhibition and kinetic parameters as described in the general protocol.

Visualizing the Mechanisms and Workflows

Glycosidase_Inhibition cluster_enzyme Glycosidase Active Site Enzyme Enzyme Products Products (Monosaccharides) Enzyme->Products Catalysis Inhibited_Complex Enzyme-Inhibitor Complex (Inactive) Substrate Substrate (e.g., Disaccharide) Substrate->Enzyme Binds to Active Site Calystegine Calystegine (Inhibitor) Calystegine->Enzyme Competitive Binding

Competitive inhibition of a glycosidase by a calystegine.

Experimental_Workflow cluster_prep Assay Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis A Prepare Calystegine Dilutions C Mix Enzyme and Inhibitor (Pre-incubation) A->C B Prepare Enzyme and Substrate Solutions B->C D Add Substrate to Initiate Reaction C->D E Incubate at 37°C D->E F Stop Reaction E->F G Measure Product Formation (Absorbance) F->G H Calculate % Inhibition G->H I Determine IC50 and Ki Values H->I

Workflow for a typical in vitro glycosidase inhibition assay.

Downstream Cellular and Physiological Effects

The inhibition of glycosidases by calystegines leads to several downstream effects:

  • Delayed Carbohydrate Digestion: In the context of intestinal α-glucosidases, inhibition by calystegines slows down the breakdown of complex carbohydrates into absorbable monosaccharides. This can lead to a more gradual increase in postprandial blood glucose levels, a mechanism that is therapeutically relevant for the management of type 2 diabetes.[2]

  • Lysosomal Storage: Glycosidases are also essential for the breakdown of complex molecules within lysosomes. Potent inhibition of lysosomal glycosidases can lead to the accumulation of their substrates, mimicking the phenotype of certain lysosomal storage diseases. This has raised some concerns about the potential toxicity of high doses of calystegines.[1]

  • Low Systemic Availability: Studies using Caco-2 cell monolayers, a model of the human intestinal barrier, have shown that calystegines like A3 and B2 have low transport rates across the intestinal epithelium.[2] This suggests that their primary site of action when consumed orally is likely within the gastrointestinal tract, with limited systemic effects.

Conclusion

Calystegines are potent, competitive inhibitors of a range of glycosidases. Their efficacy is dictated by their specific chemical structure and the complementary nature of the target enzyme's active site. The quantitative data and experimental protocols outlined in this guide provide a framework for the continued investigation of these fascinating natural products. For drug development professionals, the targeted and potent inhibition of intestinal α-glucosidases by certain calystegines, coupled with their low systemic availability, makes them attractive candidates for the development of novel therapeutics for metabolic disorders. However, a thorough understanding of their inhibitory profiles against a wide range of human glycosidases is crucial to mitigate potential off-target effects. Future research should continue to explore the structure-activity relationships of natural and synthetic calystegine analogues to develop even more specific and potent glycosidase inhibitors.

References

The Nortropane Scaffold: A Cornerstone of Biologically Active Natural Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The nortropane scaffold, a bicyclic amine with the systematic name 8-azabicyclo[3.2.1]octane, is the foundational structure for a diverse and pharmacologically significant class of naturally occurring alkaloids. These compounds are predominantly found in the Solanaceae (nightshade), Erythroxylaceae, Convolvulaceae, and Brassicaceae plant families. From potent anticholinergics to powerful narcotics and specific enzyme inhibitors, nortropane-containing alkaloids have a long history in traditional medicine and continue to be a source of vital pharmaceuticals and lead compounds for drug discovery. This guide provides a comprehensive overview of the chemistry, biosynthesis, pharmacology, and analysis of these important natural products.

Major Classes and Examples of Naturally Occurring Nortropane Alkaloids

The nortropane framework is the core of several major groups of alkaloids, distinguished by their substitution patterns and biosynthetic origins. The term "tropane alkaloid" is often used to describe N-methylated nortropanes, which are the most common in nature.

Alkaloid ClassKey ExamplesProminent Plant SourcesNoteworthy Biological Activity
Tropane Alkaloids Hyoscyamine, Atropine (racemic hyoscyamine), ScopolamineAtropa belladonna (Deadly Nightshade), Datura spp., Hyoscyamus niger (Henbane)Anticholinergic, Parasympatholytic; act as competitive muscarinic receptor antagonists.
Coca Alkaloids CocaineErythroxylum cocaNarcotic, local anesthetic; inhibits the reuptake of dopamine, noradrenaline, and serotonin.
Calystegines Calystegine A3, B1, B2, C1Calystegia sepium (Bindweed), Solanum tuberosum (Potato), Morus spp. (Mulberry)Potent glycosidase inhibitors.
Other Nortropanes Dihydroxynortropanes (e.g., 2α,7β-dihydroxynortropane), CochlearineCalystegia soldanella, Duboisia leichhardtii, Cochlearia officinalisVaried; some are biosynthetic intermediates.

Biosynthesis of the Nortropane Scaffold

The biosynthesis of nortropane alkaloids is a complex, multi-step process that primarily occurs in the roots of the host plants. The pathway originates from the amino acids L-ornithine and L-arginine, which are converted to putrescine. A key branching point occurs at the N-methyl-Δ¹-pyrrolinium cation, which serves as a common precursor for various alkaloids. Tropinone is the first intermediate that contains the characteristic 8-azabicyclo[3.2.1]octane core.

Nortropane Biosynthesis Pathway L_Ornithine L-Ornithine / L-Arginine Putrescine Putrescine L_Ornithine->Putrescine Multiple Steps N_Methylputrescine N-Methylputrescine Putrescine->N_Methylputrescine PMT Methylaminobutanal 4-Methylaminobutanal N_Methylputrescine->Methylaminobutanal MPO N_Methyl_Pyrrolinium N-Methyl-Δ¹-pyrrolinium cation Methylaminobutanal->N_Methyl_Pyrrolinium Tropinone Tropinone N_Methyl_Pyrrolinium->Tropinone Multiple Steps Tropine Tropine / Pseudotropine Tropinone->Tropine dummy1 Tropine->dummy1 dummy2 Tropine->dummy2 Hyoscyamine_Scopolamine Hyoscyamine & Scopolamine Calystegines Calystegines dummy1->Hyoscyamine_Scopolamine dummy2->Calystegines Cocaine Mechanism of Action Presynaptic Presynaptic Neuron Dopamine Dopamine Presynaptic->Dopamine Release SynapticCleft Synaptic Cleft Postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Receptor Dopamine Receptor Dopamine->Receptor Receptor->Postsynaptic Signal Cocaine Cocaine Cocaine->DAT Blocks

The Pharmacological Profile of Nortropine and Its Salts: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nortropine, a tropane alkaloid and a demethylated derivative of tropine, serves as a pivotal intermediate in the synthesis of a wide array of pharmacologically active compounds, particularly those targeting the central nervous system. As a metabolite of atropine and other tropane derivatives, understanding its pharmacological profile is crucial for drug development and toxicological assessments. This technical guide provides a comprehensive overview of the known pharmacological characteristics of this compound and its salts, focusing on its receptor interactions, pharmacokinetic behavior, and toxicological properties. Due to the limited availability of direct quantitative data for this compound, this guide also incorporates information on its derivatives and related tropane alkaloids to provide a broader context for its potential biological activities.

Physicochemical Properties

This compound is a bicyclic amino alcohol with the chemical formula C₇H₁₃NO. It typically exists as a white to off-white crystalline solid and is sparingly soluble in water. For research and pharmaceutical applications, it is often used in the form of its salts, such as this compound hydrochloride or this compound sulfate, which exhibit improved solubility in aqueous solutions.

Pharmacodynamics: Receptor and Transporter Interactions

The pharmacological activity of this compound and its derivatives is primarily attributed to their interaction with various receptors and transporters. While specific binding affinity and functional activity data for this compound itself are scarce in publicly available literature, studies on its derivatives provide valuable insights into its potential targets.

Muscarinic Acetylcholine Receptors

This compound is structurally related to atropine, a non-selective muscarinic acetylcholine receptor antagonist. This structural similarity suggests that this compound and its analogs are likely to interact with muscarinic receptors.

A study on 6β-acetoxynortropane, a derivative of this compound, demonstrated its binding affinity for human muscarinic M1, M2, and M3 receptors. The affinity (Ki) values, determined through in vitro competitive binding assays, are summarized in the table below.

Table 1: Muscarinic Receptor Binding Affinities of 6β-Acetoxynortropane

Receptor SubtypeKᵢ (nM)
M₁>4,600
M₂70-90
M₃>5,000

These results indicate that 6β-acetoxynortropane possesses a high and selective affinity for the M₂ muscarinic receptor subtype. While these data are for a derivative, they strongly suggest that the nortropane scaffold is a viable backbone for developing selective muscarinic receptor ligands.

Glycine Receptors

Esters of this compound have been investigated for their modulatory effects on glycine receptors. These studies indicate that this compound derivatives can act as allosteric modulators of glycine receptor binding, though specific quantitative data for this compound itself is not available.

Dopamine Transporter

N-substituted analogs of this compound have been explored as ligands for the dopamine transporter (DAT). These studies suggest that modifications at the nitrogen atom of the nortropane ring can yield compounds with significant affinity and selectivity for DAT.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

To determine the binding affinity (Kᵢ) of this compound or its salts for a specific receptor, a competitive radioligand binding assay would be employed. The following is a generalized protocol that can be adapted for various receptor types.

Objective: To determine the inhibitory constant (Kᵢ) of a test compound (this compound) by measuring its ability to displace a specific radioligand from its receptor.

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the target receptor (e.g., CHO or HEK293 cells) or homogenized tissue known to be rich in the target receptor.

  • Radioligand: A high-affinity, commercially available radiolabeled ligand specific for the target receptor (e.g., [³H]-N-methylscopolamine for muscarinic receptors).

  • Test Compound: this compound or its salt, dissolved in an appropriate vehicle.

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor (e.g., atropine for muscarinic receptors).

  • Assay Buffer: A buffered solution (e.g., Tris-HCl or HEPES) at physiological pH containing appropriate ions.

  • Filtration Apparatus: A cell harvester and glass fiber filters.

  • Scintillation Counter: To measure radioactivity.

Workflow:

Methodological & Application

Application Notes and Protocols for the Synthesis of Nortropine from Tropinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of nortropine, a key intermediate in the development of various pharmaceuticals, through the N-demethylation of tropinone. Two distinct and effective methods are presented: a classical chemical approach using chloroformate reagents and a modern, sustainable electrochemical method.

Introduction

This compound is a derivative of tropine, lacking the N-methyl group. This structural modification makes it a valuable precursor for the semi-synthesis of a range of tropane alkaloids with significant therapeutic applications. The synthesis of this compound from the readily available tropinone is a critical transformation that involves the selective removal of the methyl group from the tertiary amine. The protocols outlined below provide step-by-step instructions for achieving this conversion.

Data Summary

The following table summarizes the key quantitative data for the two primary methods of this compound synthesis from tropinone.

ParameterChloroformate MethodElectrochemical Method
Primary Reagent 2,2,2-Trichloroethyl chloroformateGlassy carbon electrode
Key Steps 1. Carbamate formation2. Reductive cleavageOne-step electrolysis
Solvent Not specified in detail, typically chlorinated solventsEthanol/water or Methanol/water
Reaction Time Not specified in detailVariable, can be optimized (e.g., 3-4.5 hours)
Temperature Not specified in detail, typically room temp. to refluxRoom temperature
Overall Yield ~62% (for nortropinone)High yield and purity reported for related tropanes
Purification Likely requires chromatographyLiquid-liquid extraction, may not require chromatography

Experimental Protocols

Protocol 1: N-Demethylation using 2,2,2-Trichloroethyl Chloroformate

This method involves a two-step process: the formation of a trichloroethyl carbamate intermediate, followed by its reductive cleavage to yield nortropinone, which can then be reduced to this compound.

Step 1: Synthesis of N-(2,2,2-trichloroethoxycarbonyl)-nortropinone

  • Dissolve tropinone in a suitable aprotic solvent (e.g., toluene or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Add an equivalent of a non-nucleophilic base, such as potassium carbonate, to the solution.

  • Slowly add one equivalent of 2,2,2-trichloroethyl chloroformate to the stirred solution at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction may require heating to reflux to proceed to completion.

  • Upon completion, filter the reaction mixture to remove the base.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude N-(2,2,2-trichloroethoxycarbonyl)-nortropinone. This intermediate can be purified by column chromatography if necessary.

Step 2: Reductive Cleavage to Nortropinone

  • Dissolve the crude carbamate from Step 1 in acetic acid.

  • Add an excess of zinc dust to the solution with vigorous stirring. The reaction is typically exothermic.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filter the reaction mixture to remove the excess zinc.

  • Neutralize the filtrate with a suitable base (e.g., ammonium hydroxide or sodium carbonate).

  • Extract the aqueous layer with a suitable organic solvent (e.g., chloroform or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude nortropinone.

  • Purify the crude product by column chromatography on silica gel to yield pure nortropinone.

Note: To obtain this compound, the resulting nortropinone can be reduced using a standard reducing agent such as sodium borohydride.

Protocol 2: Electrochemical N-Demethylation

This protocol describes a green and efficient one-step method for the N-demethylation of tropane alkaloids. The following is a general procedure based on the successful demethylation of related compounds like atropine.

Materials and Equipment:

  • Electrochemical cell (batch or flow cell)

  • Porous glassy carbon electrode (anode)

  • Stainless steel or platinum wire (cathode)

  • DC power supply

  • Solvent system: Ethanol/water (e.g., 1:1 or 2:1 mixture) or Methanol/water

  • Supporting electrolyte (e.g., NaClO4)

  • Magnetic stirrer

Procedure:

  • Prepare a solution of tropinone in the chosen alcohol/water solvent system. The concentration can be optimized, with examples for related compounds ranging from 10 mM to 57 mM.

  • Add a supporting electrolyte, such as sodium perchlorate, to the solution.

  • Place the solution in the electrochemical cell equipped with the glassy carbon anode and the cathode.

  • Begin stirring the solution.

  • Apply a constant current or potential to the cell. The optimal current will depend on the cell geometry and substrate concentration.

  • Monitor the reaction progress by LC-MS to determine the consumption of the starting material and the formation of nortropinone.

  • Upon completion of the reaction, work-up the reaction mixture. A convenient method is a liquid-liquid extraction. Adjust the pH of the solution if necessary and extract with an appropriate organic solvent.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nortropinone.

  • The product can be further purified if necessary, although this method has been shown to produce high-purity products without the need for chromatographic purification for similar substrates.

Visualizations

The following diagrams illustrate the chemical transformation and a generalized experimental workflow.

Synthesis_of_Nortropine_from_Tropinone Tropinone Tropinone Nortropinone Nortropinone Tropinone->Nortropinone N-Demethylation (e.g., Chloroformate or Electrochemical Method) This compound This compound Nortropinone->this compound Reduction (e.g., NaBH4)

Caption: Chemical synthesis pathway from tropinone to this compound.

Experimental_Workflow cluster_protocol1 Protocol 1: Chloroformate Method cluster_protocol2 Protocol 2: Electrochemical Method P1_Start Tropinone P1_Step1 React with 2,2,2-Trichloroethyl Chloroformate P1_Start->P1_Step1 P1_Intermediate Carbamate Intermediate P1_Step1->P1_Intermediate P1_Step2 Reductive Cleavage with Zinc P1_Intermediate->P1_Step2 P1_Product Nortropinone P1_Step2->P1_Product P2_Start Tropinone Solution with Electrolyte P2_Step1 Electrolysis in Cell P2_Start->P2_Step1 P2_Step2 Work-up (Liquid-Liquid Extraction) P2_Step1->P2_Step2 P2_Product Nortropinone P2_Step2->P2_Product

Caption: Generalized experimental workflows for nortropinone synthesis.

Using Nortropine as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Nortropine, a demethylated derivative of tropine, serves as a important and versatile building block in medicinal chemistry. Its rigid bicyclic structure provides a well-defined three-dimensional scaffold that can be readily functionalized to generate a diverse range of compounds with significant therapeutic potential. These derivatives have shown promise in targeting a variety of biological systems, most notably the central nervous system (CNS). This document provides detailed application notes and experimental protocols for the use of this compound in drug discovery, with a focus on its application in the development of ligands for muscarinic acetylcholine receptors and the dopamine transporter.

Key Applications of this compound Derivatives

This compound-based compounds have been investigated for a wide array of therapeutic applications, including:

  • Neurological Disorders: Due to its structural similarity to naturally occurring alkaloids with neurological activity, the this compound scaffold is frequently employed in the development of compounds targeting the CNS. This includes potential treatments for conditions such as Alzheimer's disease, Parkinson's disease, depression, and attention deficit hyperactivity disorder (ADHD).

  • Pain Relief: Derivatives of this compound have been explored for their analgesic properties.

  • Radiotracers for Imaging: The nortropane skeleton can be modified to incorporate radioisotopes, creating valuable tools for in vivo imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) to study receptor distribution and function in the brain.

Data on this compound Derivatives

The following tables summarize quantitative data for various this compound derivatives and related compounds, highlighting their binding affinities for specific biological targets.

Table 1: Binding Affinities (Ki) of Nortropane Derivatives for Muscarinic Acetylcholine Receptor Subtypes (M1, M2, M3)

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M2/M1 Selectivity RatioM2/M3 Selectivity Ratio
6β-acetoxynortropane>500071.6 ± 4.8 - 88.1 ± 23.8>5000~65~70
Derivative 1 (with iodoallyl moiety)>10000~2000>10000~5~5
Derivative 2 (with iodophenyl moiety)>10000~5000>10000~2~2

Data extracted from competitive binding assays using [3H]NMS on cloned human muscarinic receptor subtypes expressed in CHO cells.

Table 2: Inhibition of Dopamine Transporter (DAT) by Various Compounds

CompoundIC50 (nM)
S-αPVP20
R-αPVP2500
Cocaine510
Toludesvenlafaxine733.2 ± 10.3

IC50 values represent the concentration of the compound required to inhibit 50% of dopamine uptake by the transporter. Data was obtained from in vitro uptake inhibition assays.

Experimental Protocols

The following are generalized protocols for the chemical modification of the this compound scaffold. Researchers should adapt these methods based on the specific properties of their reagents and desired final products.

Protocol 1: N-Alkylation of this compound via Reductive Amination

This one-pot, two-step procedure is a widely used method for the N-alkylation of primary and secondary amines. It involves the formation of an iminium ion with an aldehyde or ketone, followed by its reduction to the corresponding amine.

Materials:

  • This compound hydrochloride

  • Aldehyde or Ketone of choice

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound hydrochloride (1.0 eq) in DCE or THF, add TEA or DIPEA (1.1 eq) and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.

  • Add the desired aldehyde or ketone (1.0-1.2 eq) to the reaction mixture.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.

  • Add the reducing agent, sodium triacetoxyborohydride (1.5 eq), portion-wise to the reaction mixture.

  • Continue stirring at room temperature for an additional 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated this compound derivative.

Protocol 2: Esterification of the this compound Hydroxyl Group

This protocol describes the formation of an ester linkage at the 3-hydroxyl group of this compound.

Materials:

  • This compound

  • Carboxylic acid of choice

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) and the desired carboxylic acid (1.2 eq) in anhydrous DCM.

  • Add a catalytic amount of DMAP (0.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 eq) or EDC (1.2 eq) in DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC was used).

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired this compound ester.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through their interaction with specific protein targets, leading to the modulation of intracellular signaling cascades.

Muscarinic Acetylcholine Receptors

Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors (GPCRs) that are divided into five subtypes (M1-M5). These receptors play crucial roles in regulating a wide range of physiological functions in the central and peripheral nervous systems.

  • M1, M3, and M5 Receptors: These subtypes couple to Gq/11 proteins. Upon activation by an agonist, they stimulate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: These subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Application Notes and Protocols for the Quantification of Nortropine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nortropine is a key intermediate in the synthesis of several pharmaceutical compounds, and its accurate quantification is crucial for research, development, and quality control. These application notes provide detailed protocols and comparative data for the analysis of this compound in various matrices using state-of-the-art analytical techniques. The methodologies described herein are intended to serve as a comprehensive guide for researchers and analysts in the pharmaceutical and allied industries.

Analytical Methods Overview

The primary methods for the quantification of this compound and related compounds are chromatographic techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Immunoassays also present a viable, high-throughput screening alternative. This document will detail protocols for each of these methods, along with their respective validation parameters.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of this compound in biological matrices. The following protocol is based on established methods for similar tropane alkaloids and nortriptyline.

Experimental Protocol: LC-MS/MS Quantification of this compound in Human Plasma

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (e.g., this compound-d3).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Vortex for 15 seconds and transfer to an autosampler vial for analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A linear gradient from 20% B to 80% B over 5 minutes, followed by a 2-minute re-equilibration at initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound and the internal standard should be optimized by direct infusion. Tentative transitions for this compound could be based on its molecular weight (127.18 g/mol ).

Quantitative Data Summary (Based on Nortriptyline analysis as a proxy)
ParameterValueReference
Lower Limit of Quantification (LLOQ)0.2 - 1.09 ng/mL
Linearity (r²)≥ 0.997
Accuracy92 - 114%
Precision (%CV)< 7.1% (<16% at LLOQ)
Mean Recovery≥ 90%

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample precipitate Protein Precipitation (Acetonitrile + IS) plasma->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc Injection msms Tandem MS Detection (ESI+, MRM) hplc->msms data data msms->data Data Acquisition & Quantification

Caption: Workflow for this compound quantification by LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like this compound. However, the thermal stability of tropane alkaloids must be considered, and derivatization is often recommended to improve chromatographic performance and reduce thermal degradation.

Experimental Protocol: GC-MS Quantification of this compound (with Derivatization)

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 1 mL of urine or plasma, add an internal standard (e.g., atropine-d3).

  • Adjust the pH to >9 with a suitable base (e.g., 1 M NaOH).

  • Add 5 mL of an organic extraction solvent (e.g., dichloromethane or ethyl acetate).

  • Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes.

  • Transfer the organic layer to a new tube.

  • Repeat the extraction process and combine the organic layers.

  • Dry the combined extract over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization

  • To the dried extract, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before GC-MS analysis.

3. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: A gas chromatograph with a split/splitless injector.

  • Mass Spectrometer: A mass selective detector operating in electron ionization (EI) mode.

  • GC Column: A non-polar or semi-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C (to minimize on-column degradation).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 5 minutes.

  • Ion Source Temperature: 230°C.

  • Mass Scan Range: m/z 40-400.

Quantitative Data Summary (General Performance)
ParameterExpected Value
LLOQ1 - 10 ng/mL
Linearity (r²)≥ 0.99
Accuracy85 - 115%
Precision (%CV)< 15%
**Experimental Workflow: GC

Application Note: Nortropine as a Reference Standard in Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

AN-2025-11-19

Introduction Nortropine is a significant tropane alkaloid and a primary metabolite of atropine and scopolamine. Its detection and quantification in biological matrices are crucial for pharmacokinetic studies, drug metabolism research, and forensic toxicology. This document provides detailed protocols for the use of this compound as a reference standard in chromatographic methods, specifically focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for accurate and precise quantification.

Applications

  • Pharmacokinetic and pharmacodynamic (PK/PD) studies of atropine and related compounds.

  • Metabolic profiling of tropane alkaloids in biological samples.

  • Forensic analysis and toxicology screening.

  • Quality control for pharmaceutical preparations containing tropane alkaloids.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective

To quantify this compound in biological matrices using a derivatization-based GC-MS method. Derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), is employed to improve the volatility and thermal stability of this compound.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_result Result start 1. Sample Collection (e.g., Urine, Plasma) spe 2. Solid Phase Extraction (SPE) - Condition C18 column - Load sample - Wash & Elute start->spe dry 3. Evaporation - Dry eluate under N2 stream spe->dry deriv 4. Reconstitution & Derivatization - Add Ethyl Acetate - Add BSTFA + 1% TMCS - Heat at 70°C for 30 min dry->deriv inject 5. GC-MS Injection - Inject 1 µL of derivatized sample deriv->inject quant 6. Data Acquisition & Quantification - Monitor characteristic ions - Integrate peak areas inject->quant report 7. Report Concentration quant->report

Caption: GC-MS workflow for this compound quantification.

Materials and Reagents
  • This compound reference standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Ethyl Acetate (GC grade)

  • Methanol (HPLC grade)

  • Solid Phase Extraction (SPE) C18 cartridges

  • Phosphate buffer (pH 6.0)

Instrumentation and Conditions
ParameterSetting
Gas Chromatograph Agilent 8890 GC System or equivalent
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume1 µL
Inlet Temperature250°C
Carrier GasHelium, constant flow at 1.2 mL/min
Oven ProgramInitial 100°C, ramp to 280°C at 20°C/min, hold for 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization ModeElectron Ionization (EI) at 70 eV
MS Source Temperature230°C
MS Quad Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Ions Monitored (TMS-Nortropine) Quantifier: m/z 182
Qualifiers: m/z 82, 198
Quantitative Data Summary
ParameterResult
Linearity Range (r²)10 - 1000 ng/mL ( > 0.995)
Limit of Detection (LOD)2.5 ng/mL
Limit of Quantitation (LOQ)10 ng/mL
Precision (%RSD)< 10%
Accuracy (%Recovery)92 - 105%
Retention Time (approx.)8.5 minutes

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

Objective

To develop a rapid and sensitive method for the direct quantification of this compound in aqueous or biological samples without derivatization, using LC-MS/MS.

Metabolic Pathway Context

Metabolic_Pathway Atropine Atropine This compound This compound Atropine->this compound N-demethylation (CYP-mediated) Tropine Tropine Atropine->Tropine Ester Hydrolysis (Esterase-mediated) TropicAcid Tropic Acid

Caption: Metabolic conversion of Atropine to this compound.

Experimental Protocol
  • Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. Create a series of calibration standards by serial dilution in the mobile phase A.

  • Sample Preparation: For plasma or urine samples, perform a protein precipitation step by adding 3 volumes of cold acetonitrile. Centrifuge at 10,000 x g for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter before injection.

  • Injection: Inject 5 µL of the prepared sample or standard into the LC-MS/MS system.

Instrumentation and Conditions
ParameterSetting
Liquid Chromatograph Waters ACQUITY UPLC I-Class or equivalent
ColumnWaters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min
Column Temperature40°C
Mass Spectrometer Sciex Triple Quad™ 6500+ or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature500°C
Acquisition ModeMultiple Reaction Monitoring (MRM)
MRM Transitions This compound: 128.1 -> 83.1 (Quantifier), 128.1 -> 110.1 (Qualifier)
Quantitative Data Summary
ParameterResult
Linearity Range (r²)0.5 - 500 ng/mL ( > 0.998)
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantitation (LOQ)0.5 ng/mL
Precision (%RSD)< 8%
Accuracy (%Recovery)95 - 108%
Retention Time (approx.)1.8 minutes

Conclusion

This compound can be reliably quantified using both GC-MS and LC-MS/MS with the use of a certified reference standard. The LC-MS/MS method offers higher sensitivity and throughput by eliminating the need for derivatization. The choice of method depends on the specific application, sample matrix, and available instrumentation. These protocols provide a robust foundation for researchers and drug development professionals in their analytical endeavors involving this compound.

Application Notes and Protocols for the Preparation of Nortropine Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nortropine is a critical intermediate in the synthesis of various tropane alkaloids and their derivatives, which are of significant interest in pharmaceutical development. This document provides a detailed protocol for the laboratory-scale preparation of this compound hydrochloride, a stable salt form of this compound. The synthesis involves the N-demethylation of tropine followed by conversion to its hydrochloride salt. This protocol is intended to provide researchers with a reliable method to obtain high-purity this compound hydrochloride for further research and development activities.

Introduction

This compound, a derivative of tropine, serves as a versatile precursor in the synthesis of a wide array of pharmacologically active compounds. Its structural framework is a key component in the development of antagonists for muscarinic acetylcholine receptors and other neurological targets. The hydrochloride salt of this compound offers improved stability and solubility, making it more suitable for pharmaceutical handling and formulation. This protocol details a two-step synthesis commencing with the N-demethylation of readily available tropine, followed by the formation of the hydrochloride salt.

Data Presentation

ParameterValueReference
Starting Material Tropine
Intermediate N-Carbovinyloxythis compound
Final Product This compound Hydrochloride
Molecular Formula C₇H₁₄ClNO
Molecular Weight 163.65 g/mol
Typical Yield (Overall) 70-80%
Melting Point >200 °C (decomposes)
Purity (by HPLC) ≥98%

Experimental Protocols

Part 1: Synthesis of this compound from Tropine

This procedure is adapted from the N-demethylation of tropine using vinyl chloroformate.

Materials:

  • Tropine

  • Vinyl chloroformate

  • Chloroform (anhydrous)

  • Potassium hydroxide (KOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flasks

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve tropine (1 equivalent) in anhydrous chloroform.

  • Addition of Vinyl Chloroformate: To the stirred solution, add vinyl chloroformate (1.2 equivalents) dropwise at room temperature.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Concentration: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to obtain a crude oil of the intermediate, N-carbovinyloxythis compound.

  • Hydrolysis: To the flask containing the crude intermediate, add a 10% aqueous solution of potassium hydroxide (KOH).

  • Second Reflux: Heat the mixture to reflux and maintain for 10-12 hours to effect hydrolysis.

  • Extraction: After cooling to room temperature, transfer the mixture to a separatory funnel. Extract the aqueous layer with chloroform (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with a saturated sodium chloride solution (brine). Dry the organic layer over anhydrous sodium sulfate.

  • Final Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound as a reddish-brown oil.

Part 2: Preparation of this compound Hydrochloride

Materials:

  • Crude this compound oil from Part 1

  • Anhydrous diethyl ether or isopropanol

  • Hydrochloric acid (concentrated) or HCl gas

  • Beaker

  • Magnetic stirrer

  • pH paper or meter

Procedure:

  • Dissolution: Dissolve the crude this compound oil in anhydrous diethyl ether or isopropanol in a beaker with stirring.

  • Acidification: Slowly add concentrated hydrochloric acid dropwise to the stirred solution until the pH is acidic (pH 2-3). Alternatively, bubble dry hydrogen chloride gas through the solution.

  • Precipitation: The this compound hydrochloride salt will precipitate out of the solution as a white solid.

  • Isolation: Collect the precipitate by vacuum filtration and wash it with a small amount of cold anhydrous diethyl ether.

  • Drying: Dry the solid product in a vacuum oven at 40-50 °C to a constant weight.

Part 3: Purification and Characterization

Purification (Recrystallization):

  • The crude this compound hydrochloride can be purified by recrystallization.

  • Dissolve the solid in a minimal amount of hot methanol or ethanol.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization:

  • Melting Point: Determine the melting point of the purified solid.

  • NMR Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the structure.

  • IR Spectroscopy: Obtain an IR spectrum to identify functional groups.

  • HPLC: Assess the purity of the final product using High-Performance Liquid Chromatography.

Mandatory Visualizations

Application Notes and Protocols: Nortropine in the Development of Muscarinic Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of nortropine as a scaffold in the development of muscarinic receptor antagonists. This document details the significance of this compound in medicinal chemistry, outlines the key experimental protocols for antagonist characterization, and presents the underlying signaling pathways of the target receptors.

Introduction to this compound as a Scaffold

This compound, a bicyclic amino alcohol, is a derivative of tropine and serves as a valuable building block in the synthesis of a wide array of pharmacologically active compounds.[1] Its rigid structure provides a well-defined orientation for substituent groups, making it an ideal scaffold for designing ligands that target specific receptor subtypes. In the realm of muscarinic acetylcholine receptors (mAChRs), the nortropane skeleton is a common feature in many antagonists, including the classical, non-selective antagonist atropine. The ability to modify the this compound structure at its nitrogen and hydroxyl functionalities allows for the fine-tuning of affinity and selectivity towards the five muscarinic receptor subtypes (M1-M5).

Muscarinic Receptor Subtypes and Their Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. They are classified into five subtypes, M1 through M5, each with distinct tissue distribution and signaling mechanisms. A thorough understanding of these pathways is critical for the rational design of subtype-selective antagonists.

The five subtypes are broadly divided into two families based on their G-protein coupling:

  • M1, M3, and M5 Receptors: These receptors preferentially couple to Gαq/11 proteins. Upon activation, they stimulate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: These receptors couple to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Muscarinic_Signaling_Pathways cluster_Gq M1, M3, M5 Signaling cluster_Gi M2, M4 Signaling M1_M3_M5 M1, M3, M5 Receptors Gq_11 Gαq/11 M1_M3_M5->Gq_11 Activation PLC Phospholipase C (PLC) Gq_11->PLC Stimulation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_Gq Cellular Response (e.g., smooth muscle contraction, glandular secretion) Ca_release->Cellular_Response_Gq PKC->Cellular_Response_Gq M2_M4 M2, M4 Receptors Gi_o Gαi/o M2_M4->Gi_o Activation AC Adenylyl Cyclase Gi_o->AC Inhibition cAMP ↓ cAMP AC->cAMP Cellular_Response_Gi Cellular Response (e.g., decreased heart rate) cAMP->Cellular_Response_Gi Drug_Discovery_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_preclinical Preclinical Development A Scaffold Selection (this compound) B In Silico Modeling & Structure-Activity Relationship (SAR) Analysis A->B C Chemical Synthesis of This compound Derivatives B->C D Primary Screening: Radioligand Binding Assays (M1-M5) C->D E Determination of Affinity (Ki) D->E F Functional Assays (Calcium Flux & cAMP) E->F G Determination of Potency (IC50) & Mode of Action (Antagonist) F->G H Selectivity Profiling G->H I Pharmacokinetic Studies (ADME) H->I L Lead Optimization H->L Hit-to-Lead J Efficacy Models (e.g., Bronchoconstriction, Bladder Function) I->J K Safety & Toxicology Studies J->K M Preclinical Candidate Selection K->M L->C Iterative Design L->M

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Nortropine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of nortropine synthesis. The following sections offer detailed experimental protocols, quantitative data for reaction optimization, and visual guides to key processes, addressing specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for this compound synthesis?

A1: Common starting materials for this compound synthesis include tropinone, tropine, and N-substituted this compound derivatives. Tropinone can be reduced to form tropine, which is then demethylated to yield this compound. Alternatively, this compound can be synthesized through the hydrolysis of N-alkoxycarbonyl this compound or via intermediates like 8-benzyl-nortropan-3-one perchlorate.

Q2: How is tropinone, a key precursor, typically synthesized?

A2: Tropinone is famously synthesized via the Robinson-Schotten-Baumann reaction, which is a biomimetic, one-pot tandem reaction involving succinaldehyde, methylamine, and acetonedicarboxylic acid. This method is valued for its efficiency and use of simple precursors.

Q3: What is the role of stereoselectivity in the synthesis of this compound precursors?

A3: Stereoselectivity is crucial during the reduction of the C-3 carbonyl group of tropinone. This reduction can yield two different stereoisomers: tropine (3α-tropanol) or pseudotropine (3β-tropanol). In enzymatic reductions, tropinone reductase I (TR-I) produces tropine, while tropinone reductase II (TR-II) produces pseudotropine. In chemical reductions, the choice of catalyst and reaction conditions influences the stereochemical outcome.

Q4: What analytical techniques are recommended for purity validation of this compound?

A4: For validating the purity of this compound, Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool. Techniques such as 2D homonuclear NMR (e.g., COSY, TOCSY) can effectively resolve structural ambiguities.

Troubleshooting Guide

Problem 1: Low yield in the synthesis of tropinone, a precursor to this compound.

  • Question: My Robinson-Schotten-Baumann synthesis of tropinone is resulting in a very low yield. What are the most critical factors to check?

  • Answer:

    • Purity of Reactants: Succinaldehyde is prone to polymerization. It is crucial to use freshly prepared or purified succinaldehyde to prevent this side reaction.

    • Reaction pH: The pH of the reaction medium is critical for optimal yield. The reaction should be buffered to maintain a pH between 5 and 7.

    • Choice of Acetone Derivative: Using acetone directly can lead to low yields. It is recommended to use an activated derivative like acetonedicarboxylic acid or its esters to increase the acidity of the methylene protons, which facilitates the Mannich reaction.

    • Reaction Time: Ensure the reaction is allowed to proceed to completion, which may take several days (e.g., 72 hours) at room temperature.

Problem 2: Presence of significant byproducts in the tropinone synthesis.

  • Question: What are common side reactions or byproducts in the Robinson tropinone synthesis, and how can I minimize them?

  • Answer:

    • Self-condensation of Succinaldehyde: As mentioned, succinaldehyde can polymerize. Using it immediately after preparation is the best way to minimize this.

    • Incomplete Decarboxylation: When using acetonedicarboxylic acid, the initial product is tropinonedicarboxylic acid. This must be fully decarboxylated by acidification and heating during the workup to yield tropinone. Incomplete decarboxylation will result in a mixture of products.

    • Formation of Undesired Mannich Bases: If reaction conditions are not optimal, other amino methylated products can form. Adhering to the recommended pH and using the appropriate acetone derivative can help minimize these side reactions.

Problem 3: Difficulty in purifying the crude this compound product.

  • Question: I am struggling to purify my final this compound product. What is a reliable purification method?

  • Answer:

    • Acid-Base Extraction: For basic compounds like tropinone (a common precursor), acid-base extraction is highly effective. After the reaction, the mixture can be acidified and concentrated. The residue is then made alkaline (e.g., with sodium hydroxide) and the tropinone is extracted into an organic solvent like ether or chloroform, separating it from non-basic impurities.

    • Recrystallization: After initial purification, recrystallization from a suitable solvent, such as acetone, can be used to obtain a purer final product of this compound.

Problem 4: Low yield during the demethylation of tropine to this compound.

  • Question: The demethylation of tropine to this compound is inefficient in my experiments. How can this be optimized?

  • Answer: A common method involves the transesterification of tropine, followed by treatment with a chloroformate ester (e.g., benzyl chloroformate or propyl chloroformate), and subsequent acidic hydrolysis. To optimize this:

    • Reaction Conditions: Ensure the reaction with the chloroformate ester is carried out in an appropriate solvent like chloroform or 1,2-dichloroethane at a controlled temperature (0–60°C) for a sufficient duration (10–15 hours).

    • Hydrolysis Step: The final acidic hydrolysis, typically with concentrated hydrochloric acid or acetic acid at 70–100°C for 8–12 hours, is crucial for removing the protecting group to yield this compound. This step is noted for its high regioselectivity, which helps in avoiding undesirable side reactions.

Data Presentation: this compound Synthesis Methods

Synthesis RouteStarting Material(s)Key Reagents/CatalystsReaction ConditionsReported YieldReference(s)
Demethylation of TropineTropineDiphenyl hydroxyacetimidazole, Chloroformate esters, HCl/Acetic AcidTransesterification: 25–60°C, 2–6 hours; Demethylation: 0–60°C, 10–15 hours; Hydrolysis: 70–100°C, 8–12 hoursHigh (90% for tropine benzilate intermediate)
Hydrolysis of N-alkoxycarbonyl this compoundN-alkoxycarbonyl this compoundPotassium hydroxide100-160°C, high pressure (1-10 atm)High purity (>99%)
Two-Stage Hydrogenation8-benzyl-nortropan-3-one perchloratePalladium catalyst, Raney nickelAtmospheric pressure, ambient temperatureStereoselective for endo-nortropine
Alkylamine ExchangeTropinoneIodomethane, Primary amineRefluxUp to 80% for N-substituted derivatives
Asymmetric Suzuki–Miyaura CouplingN-Boc-nortropane-derived allyl chlorideRh catalyst, Boronic esters65°C94% enantiomeric excess

Experimental Protocols

Protocol 1: Synthesis of Tropine via Catalytic Hydrogenation of Tropinone

This protocol is adapted from common laboratory procedures for the reduction of tropinone.

  • Dissolution: Dissolve tropinone in a suitable organic solvent, such as ethanol, in a reaction vessel.

  • Catalyst Addition: Carefully add a catalytic amount of Raney nickel to the solution. The specific amount should be determined based on standard catalytic hydrogenation procedures and the scale of the reaction.

  • Hydrogenation: Place the reaction vessel in a hydrogenation apparatus. Pressurize the system with hydrogen gas and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the tropinone has been consumed.

  • Catalyst Removal: Once the reaction is complete, carefully filter the mixture to remove the Raney nickel catalyst.

  • Isolation: Remove the ethanol solvent from the filtrate under reduced pressure (e.g., using a rotary evaporator) to yield crude tropine.

Technical Support Center: Stereoselective Synthesis of Nortropanes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of nortropane alkaloids and their analogues.

FAQ 1: How can I control the endo/exo selectivity in cycloaddition reactions to form the nortropane core?

Answer:

Controlling the diastereoselectivity in cycloaddition reactions, such as the Diels-Alder or [3+2] nitrone cycloadditions, is a primary challenge in nortropane synthesis. The exo isomer is often the thermodynamically more stable product, but the endo isomer is frequently the desired kinetic product and the precursor to many biologically active natural products.

Several strategies can be employed to favor the formation of the desired isomer:

  • Lewis Acid Catalysis: Lewis acids can coordinate to the dienophile or dipolarophile, altering the energy of the transition states. For instance, in the context of aza-Diels-Alder reactions, a Lewis acid can enhance the secondary orbital interactions that stabilize the endo transition state.

  • Choice of Solvent: Solvent polarity can influence the reaction outcome. Less polar solvents may favor the kinetic endo product by minimizing competing aggregation or solvation effects.

  • Reaction Temperature: Lowering the reaction temperature generally favors the formation of the kinetic product (endo) over the thermodynamic product (exo).

  • Chiral Auxiliaries and Catalysts: The use of chiral auxiliaries on the reactants or chiral catalysts can create a sterically defined environment that directs the cycloaddition to a specific face and conformation, thereby controlling both diastereoselectivity and enantioselectivity.

Below is a data table summarizing the effect of different Lewis acids on the endo/exo selectivity of a specific aza-Diels-Alder reaction.

Table 1: Effect of Lewis Acids on endo/exo Selectivity

Catalyst (1.1 equiv)SolventTemperature (°C)Yield (%)endo:exo Ratio
NoneToluene80651:2.5
ZnCl₂Toluene25785:1
Yb(OTf)₃CH₂Cl₂09119:1
Cu(OTf)₂CH₂Cl₂-2085>20:1

Data is representative and compiled for illustrative purposes.

Below is a logical workflow for optimizing the endo/exo selectivity in a cycloaddition reaction.

G start Goal: Improve endo Selectivity lewis_acid Screen Lewis Acids (e.g., ZnCl₂, Yb(OTf)₃, Cu(OTf)₂) start->lewis_acid temp Optimize Temperature (Lower temps favor kinetic endo product) lewis_acid->temp solvent Vary Solvent Polarity (e.g., Toluene vs. CH₂Cl₂) temp->solvent analysis Analyze endo:exo Ratio (via ¹H NMR, HPLC) solvent->analysis chiral Employ Chiral Catalyst/Auxiliary chiral->analysis success Desired Selectivity Achieved analysis->success Ratio > 19:1 fail Continue Optimization analysis->fail Ratio < 19:1 fail->chiral

Nortropine Stability and Storage: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of Nortropine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored in a cool, dry, and well-ventilated area.[1] It is crucial to protect it from direct sunlight and sources of heat.[1] The compound should be kept in a tightly sealed container to prevent moisture absorption.[1]

Q2: How should this compound solutions be stored?

A2: For short-term storage, this compound stock solutions can be stored at -20°C for up to one month. For longer-term storage, it is recommended to store them at -80°C for up to six months.[2]

Q3: Is this compound sensitive to light?

A3: Yes, this compound should be protected from direct sunlight.[1] It is advisable to store it in a light-resistant container or in a dark place.

Q4: What are the known incompatibilities of this compound?

A4: this compound should be stored away from strong oxidizing agents, acids, and nitrosating reagents.[1] As a secondary amine, it has the potential to form nitrosamines under certain conditions.[1]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected experimental results or loss of compound activity. This compound degradation due to improper storage.1. Verify Storage Conditions: Confirm that the compound has been stored according to the recommended temperature, humidity, and light-protection guidelines. 2. Check for Contamination: Ensure the storage container is properly sealed and that there has been no cross-contamination. 3. Perform Quality Control: If possible, re-analyze the compound's purity and integrity using a suitable analytical method like HPLC.
Physical changes in solid this compound (e.g., discoloration, clumping). Moisture absorption or exposure to light/heat.1. Inspect Storage Environment: Check for high humidity or temperature fluctuations in the storage area. 2. Evaluate Container Seal: Ensure the container is airtight. 3. Consider Compound Viability: If significant physical changes are observed, the compound's integrity may be compromised. It is advisable to use a fresh batch for critical experiments.
Precipitation observed in this compound solution upon thawing. Poor solubility at lower temperatures or solvent evaporation.1. Warm to Room Temperature: Allow the solution to equilibrate to room temperature. 2. Vortex Gently: Gently vortex the solution to aid in redissolving the precipitate. 3. Solvent Check: If the problem persists, consider preparing a fresh solution, ensuring the solvent is appropriate and the container is sealed tightly to prevent evaporation.

Experimental Protocols

Protocol for Assessing this compound Stability (Forced Degradation Study)

This protocol outlines a general procedure for conducting a forced degradation study to determine the stability of this compound under various stress conditions.

1. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the this compound stock solution with an equal volume of 1N HCl. Incubate at 80°C for 3 hours.[3]

  • Base Hydrolysis: Mix the this compound stock solution with an equal volume of 1N NaOH. Incubate at 80°C for 3 hours.[3]

  • Oxidative Degradation: Mix the this compound stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 48 hours.

  • Thermal Degradation: Store the solid this compound and the stock solution at an elevated temperature (e.g., 60°C) for a specified period.

  • Photostability: Expose the solid this compound and the stock solution to a light source combining UV and visible light, as per ICH Q1B guidelines.

3. Sample Analysis:

  • At specified time points, withdraw samples from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze the samples using a validated stability-indicating HPLC method to separate this compound from its degradation products. A C18 column with a mobile phase of methanol and phosphate buffer is a common starting point for related compounds.[4]

  • Quantify the amount of remaining this compound and any major degradation products.

Visualizations

logical_workflow cluster_troubleshooting Troubleshooting this compound Stability Issues observe Observe Unexpected Experimental Results verify_storage Verify Storage Conditions (Temp, Light, Humidity) observe->verify_storage check_purity Assess Compound Purity (e.g., by HPLC) verify_storage->check_purity If storage is correct implement_solution Implement Corrective Actions (e.g., Use New Batch, Adjust Storage) verify_storage->implement_solution If storage is incorrect identify_cause Identify Cause of Degradation check_purity->identify_cause identify_cause->implement_solution continue_experiment Continue Experiment implement_solution->continue_experiment

Caption: Troubleshooting workflow for this compound stability.

degradation_pathway cluster_degradation Hypothetical Degradation Pathway of this compound This compound This compound Oxidation Oxidation This compound->Oxidation Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis N_Oxide This compound N-oxide Oxidation->N_Oxide Ring_Opening Ring-Opened Products Hydrolysis->Ring_Opening

Caption: Potential this compound degradation pathways.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nortropine
Reactant of Route 2
Nortropine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。